molecular formula C26H23N3O3 B11005866 N-benzyl-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide

N-benzyl-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide

Cat. No.: B11005866
M. Wt: 425.5 g/mol
InChI Key: ZSLCWDZMIQMVEP-UHFFFAOYSA-N
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Description

N-benzyl-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide typically involves a multi-step process. One efficient method involves a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as a catalyst in ethanol under reflux conditions . This method offers high yields and reusability of the catalyst, making it an attractive option for laboratory synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of efficient catalysts such as nanoporous silica can be applied to scale up the synthesis process. The use of continuous flow reactors and optimization of reaction conditions can further enhance the efficiency and yield of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-benzyl-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide stands out due to its unique combination of the isoindoloquinazoline core with a benzyl and butanamide moiety. This structural uniqueness contributes to its diverse biological activities and potential as a lead compound in drug discovery .

Properties

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

IUPAC Name

N-benzyl-4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanamide

InChI

InChI=1S/C26H23N3O3/c30-23(27-17-18-9-2-1-3-10-18)15-8-16-28-24-19-11-4-5-12-20(19)26(32)29(24)22-14-7-6-13-21(22)25(28)31/h1-7,9-14,24H,8,15-17H2,(H,27,30)

InChI Key

ZSLCWDZMIQMVEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

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